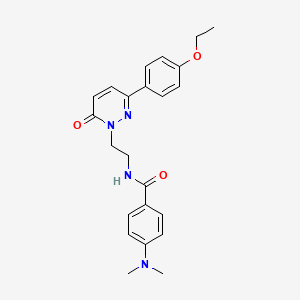

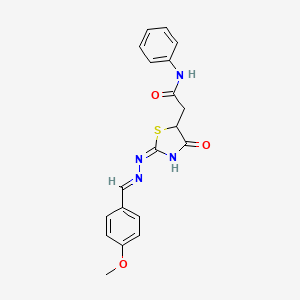

2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide" is a derivative of 4-thiazolidinone, which is a structural block known for its biological activity. The 4-thiazolidinone cycle is a privileged structure in medicinal chemistry due to its potential in drug development. The compound is related to a class of compounds that have been synthesized and studied for their anticancer properties .

Synthesis Analysis

The synthesis of related 4-thiazolidinone derivatives involves the modification of the C5 position of the methylene group. In the case of the compounds studied in the provided papers, the synthesis process includes the creation of 5-ylidene derivatives of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. The synthesis is carried out using organic synthesis techniques, and the purity and structure of the synthesized compounds are confirmed by methods such as elemental analysis, 1H and 13C NMR spectroscopy, and LC-MS spectrometry .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using crystallography. For example, the crystal structures of 4-methyl-2-[N-(3,4-methylenedioxybenzylidene)hydrazino]thiazole and its reduction product have been determined and compared. These analyses help in understanding the tautomeric forms and the hydrogen-bonded dimers that these compounds can form, which is crucial for their biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidinone derivatives typically include acylation reactions and N-alkylation conditions. For instance, the synthesis of novel 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides follows the acylation of 2-amino-5-aryl-1,3,4-oxadiazoles with 2-(2,4-dioxothiazolidine-5-ylidene)acetyl chloride in a dioxane medium. Further functionalization can be achieved under N-alkylation conditions with N-aryl-2-chloroacetamides in DMF/ethanol medium .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their spectral characteristics and their biological activity profiles. The antitumor activity of some synthesized compounds has been investigated on a panel of human tumor cell lines, indicating their potential as anticancer agents. Additionally, the antioxidant properties of related compounds have been evaluated in vitro, with some showing significant radical scavenging abilities, comparable to that of ascorbic acid .

Aplicaciones Científicas De Investigación

Anticancer Activity

A significant application of 2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide and its derivatives is in anticancer research. Compounds like these have been synthesized and tested for their antitumor activities. Various studies have shown different levels of antitumor activity against multiple cancer cell lines including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines (Havrylyuk, Zimenkovsky, & Lesyk, 2009), (Deep et al., 2013), (Hassan et al., 2020).

Antimicrobial Activity

These compounds have also been explored for their antimicrobial properties. Various derivatives have demonstrated activity against a range of bacteria and fungi, including mycobacteria and Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017), (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Antifibrotic Activity

There's evidence indicating the potential antifibrotic activity of amino(imino)thiazolidinone derivatives, highlighting their relevance in the treatment of fibrotic diseases (Kaminskyy et al., 2016).

Anticonvulsant Applications

Compounds in this category have been evaluated for their anticonvulsant activities, showing considerable potential in this area. Some derivatives have shown promising results in tests for electroshock and pentylenetetrazole-induced lethal convulsion (Faizi et al., 2017).

Antibacterial and Antioxidant Activities

Synthesized derivatives containing coumarin moieties have been studied for their antibacterial and antioxidant activities. These studies show promising results against various bacteria and also exhibit antioxidant properties (Hamdi et al., 2012).

Crystal Structure Analysis

The crystal structure of related (oxothiazolidin-2-ylidene)acetamides has been described, providing valuable insights into their chemical structure and potential applications (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Propiedades

IUPAC Name |

2-[(2E)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-26-15-9-7-13(8-10-15)12-20-23-19-22-18(25)16(27-19)11-17(24)21-14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3,(H,21,24)(H,22,23,25)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOFPLSZHLSFCJ-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Methoxy-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3001262.png)

![2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione](/img/structure/B3001266.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide](/img/structure/B3001268.png)

![2-[(2,4-Dichlorophenoxy)methyl]-1-propylbenzimidazole](/img/structure/B3001274.png)